Cas no 941983-35-3 (N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-3-nitrobenzene-1-sulfonamide)

N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-3-nitrobenzene-1-sulfonamide is a specialized sulfonamide derivative characterized by its unique structural features, including a methoxy-substituted phenyl ring and a 2-oxopiperidinyl moiety. This compound exhibits potential utility in medicinal chemistry and pharmaceutical research due to its sulfonamide backbone, which is often associated with biological activity. The presence of the nitro group and the oxopiperidine ring may enhance its binding affinity and selectivity in target interactions. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents. The compound's stability and purity are critical for reproducible results in research applications.
N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-3-nitrobenzene-1-sulfonamide structure
941983-35-3 structure
Product Name:N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-3-nitrobenzene-1-sulfonamide
CAS No:941983-35-3
MF:C18H19N3O6S
MW:405.424963235855
CID:5502114
PubChem ID:7636404
Update Time:2025-08-05

N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-3-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzenesulfonamide
    • 941983-35-3
    • N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-3-nitrobenzene-1-sulfonamide
    • AKOS024467070
    • N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-3-nitrobenzenesulfonamide
    • VU0499053-1
    • F2784-1569
    • N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-3-nitrobenzene-1-sulfonamide
    • Inchi: 1S/C18H19N3O6S/c1-27-17-9-8-13(11-16(17)20-10-3-2-7-18(20)22)19-28(25,26)15-6-4-5-14(12-15)21(23)24/h4-6,8-9,11-12,19H,2-3,7,10H2,1H3
    • InChI Key: DPMCXGGQSRXKPV-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=C(C=1)[N+](=O)[O-])(NC1=CC=C(C(=C1)N1C(CCCC1)=O)OC)(=O)=O

Computed Properties

  • Exact Mass: 405.09945651g/mol
  • Monoisotopic Mass: 405.09945651g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 674
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 130Ų

N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-3-nitrobenzene-1-sulfonamide Pricemore >>

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Additional information on N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-3-nitrobenzene-1-sulfonamide

Professional Introduction to N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-3-nitrobenzene-1-sulfonamide (CAS No. 941983-35-3)

N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-3-nitrobenzene-1-sulfonamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 941983-35-3, represents a novel molecular structure with potential applications in the treatment of various diseases. The intricate arrangement of functional groups within its molecular framework, including the N-4-methoxy and 3-nitrobenzene-1-sulfonamide moieties, makes it a subject of intense study among chemists and biologists.

The compound's structure is characterized by a phenyl ring substituted with a nitro group at the 3-position and a sulfonamide group at the 1-position. Additionally, the presence of a piperidine ring linked to the phenyl ring via an amide bond introduces unique pharmacological properties. This combination of structural features suggests that N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-3-nitrobenzene-1-sulfonamide may exhibit potent biological activity, particularly in modulating enzymatic pathways and receptor interactions.

In recent years, there has been growing interest in the development of small molecule inhibitors for therapeutic applications. The N-4-methoxy group in this compound is known to enhance lipophilicity, which can improve its ability to cross biological membranes. This property is particularly valuable in drug design, as it allows for better absorption and distribution within the body. Furthermore, the 3-nitrobenzene-1-sulfonamide moiety is often associated with anti-inflammatory and anti-cancer activities, making this compound a promising candidate for further investigation.

Recent studies have highlighted the importance of sulfonamide derivatives in medicinal chemistry. Sulfonamides are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects. The incorporation of a nitro group into the sulfonamide structure can further enhance its pharmacological properties by increasing electrophilicity and reactivity. These characteristics make N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-3-nitrobenzene-1-sulfonamide a compelling subject for research into novel therapeutic agents.

The piperidine ring in this compound adds another layer of complexity and potential functionality. Piperidine derivatives are frequently encountered in drug molecules due to their ability to form stable hydrogen bonds and their compatibility with various biological targets. The presence of a 2 oxopiperidin moiety suggests that this compound may interact with enzymes or receptors in ways that could lead to therapeutic benefits. For instance, it might inhibit key enzymes involved in disease pathways or modulate receptor activity to achieve desired effects.

Current research in pharmaceutical chemistry increasingly relies on computational methods to predict the biological activity of new compounds. Molecular modeling techniques can help researchers understand how N-4-methoxy-3-(2 oxopiperidin -1 -yl)phenyl -3 nitrobenzene -1 sulfonamide interacts with biological targets at the molecular level. These studies can provide valuable insights into its potential therapeutic applications and guide further optimization efforts.

The synthesis of N -4 methoxy -3 (2 oxopiperidin -1 -yl) phenyl -3 nitrobenzene -1 sulfonamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as multi-step organic synthesis and catalytic processes, are employed to construct the complex molecular framework efficiently. The successful synthesis of this compound demonstrates the growing capability of modern chemistry to create intricate molecules with tailored properties.

Evaluation of the pharmacological properties of N -4 methoxy -3 (2 oxopiperidin -1 -yl) phenyl -3 nitrobenzene -1 sulfonamide is crucial for determining its potential as a drug candidate. In vitro assays are commonly used to assess its activity against various biological targets, including enzymes and receptors relevant to specific diseases. These studies can provide preliminary evidence of efficacy and guide further preclinical development efforts.

The safety profile of any new chemical entity is paramount before it can be considered for clinical use. Toxicological studies are conducted to evaluate potential adverse effects associated with N -4 methoxy -3 (2 oxopiperidin -1 -yl) phenyl -3 nitrobenzene -1 sulfonamide . These studies help ensure that any potential therapeutic benefits outweigh risks, providing essential data for regulatory approval processes.

The development pipeline for new drugs often involves collaboration between academic researchers and pharmaceutical companies. N -4 methoxy -3 (2 oxopiperidin -1 yl) phenyl 3 nitrobenzene 1 sulfonamide exemplifies how interdisciplinary research can lead to innovative therapeutic solutions . By combining expertise from chemistry , biology , pharmacology , and computational science , researchers can accelerate the discovery and development of new medicines.

In conclusion , N 4 methoxy 3 (2 oxopiperidin 1 yl) phenyl 3 nitrobenzene 1 sulfonamide ( CAS No . 94198335 ) represents a promising chemical entity with potential applications in pharmaceutical research . Its unique structural features , including the presence of multiple functional groups , make it an attractive candidate for further study . As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies , compounds like this one will play an increasingly important role in advancing medical treatments.

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